2-Aminoundecane

Description

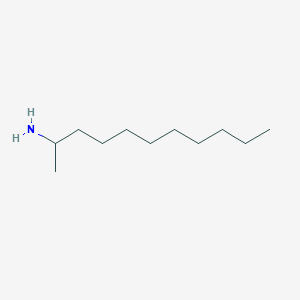

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

undecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBKWZCTSMCKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884583 | |

| Record name | 2-Undecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-56-6 | |

| Record name | 2-Undecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Undecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyldecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing 2 Aminoundecane Within the Broader Field of Aliphatic Amines and Chiral Amine Chemistry

2-Aminoundecane, also known as undecan-2-amine, is classified as a primary aliphatic amine. nih.govwikipedia.org This means it consists of an eleven-carbon chain (undecane) with an amino group (-NH2) attached to the second carbon atom. nih.govwikipedia.org Aliphatic amines are a fundamental class of organic compounds where the nitrogen atom is bonded to at least one alkyl group. wikipedia.org They are characterized by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties to the molecule. wikipedia.org

The structure of this compound, with four different groups attached to the second carbon atom (a hydrogen atom, a methyl group, a nonyl group, and an amino group), makes it a chiral molecule. libretexts.orglibretexts.org Chirality, or "handedness," is a critical concept in chemistry, where a molecule and its mirror image are non-superimposable. openaccessgovernment.org These non-superimposable mirror images are called enantiomers. openaccessgovernment.org The two enantiomers of this compound are (R)-2-aminoundecane and (S)-2-aminoundecane. Due to the phenomenon of nitrogen inversion, where the nitrogen atom rapidly flips its stereochemistry, the resolution of such chiral amines can be challenging. libretexts.orglibretexts.org

Significance of Chiral Amines As Key Structural Motifs in Pharmaceutical, Agrochemical, and Fine Chemical Synthesis

Catalytic Reductive Amination Strategies for the Preparation of 2-Aminoundecane from 2-Undecanone (B123061) Precursors

Catalytic reductive amination is a direct and widely utilized method for synthesizing amines from carbonyl compounds. youtube.com This process involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent and a catalyst. For the synthesis of this compound, the precursor is 2-undecanone, which reacts with an ammonia (B1221849) source to form an intermediate imine that is subsequently hydrogenated to the target primary amine. ucalgary.caacs.org

The efficiency of the reductive amination of 2-undecanone is highly dependent on the choice of catalyst and the optimization of reaction conditions. Both rhodium-based and palladium-on-carbon (Pd/C) catalysts have proven effective for this transformation. usda.govacs.orgacs.org

Palladium-on-Carbon (Pd/C): Pd/C is a heterogeneous catalyst frequently used for hydrogenations, including reductive aminations. wikipedia.orgsamaterials.com In the synthesis of this compound, Pd/C catalyzes the reduction of the imine intermediate formed from 2-undecanone and ammonia. usda.govacs.org The metal is supported on activated carbon to maximize its surface area and catalytic activity. wikipedia.org The preparation of Pd/C catalysts typically involves combining a palladium(II) chloride solution with an aqueous suspension of activated carbon, followed by reduction to palladium(0). wikipedia.orgmdpi.com

Rhodium-based Catalysts: Rhodium catalysts, often supported on carriers like alumina (B75360) (Al₂O₃) or carbon, are also highly effective for the reductive amination of 2-undecanone. acs.orgresearchgate.netgoogle.com For instance, the conversion of β-C-glycoside ketone derivatives to amines has been successfully achieved using 5 wt % Rh/Al₂O₃ in ammoniacal methanol (B129727) under hydrogen pressure. acs.org This same catalytic system is then applied to the reductive amination of 2-undecanone. acs.orggoogle.com The reactions are typically carried out at elevated temperatures and pressures to ensure efficient conversion. google.com

The table below summarizes typical catalytic systems and conditions used for the synthesis of this compound from 2-undecanone.

| Catalyst System | Support | Typical Conditions | Reference |

|---|---|---|---|

| Palladium-on-Carbon (Pd/C) | Activated Carbon | Used in a reductive amination (RA) process to prepare this compound (2-AUD) from 2-undecanone. | usda.govacs.org |

| Rhodium-on-Alumina (Rh/Al₂O₃) | Alumina | 5 wt % catalyst in ammoniacal methanol, ~34 bar H₂, 75°C. | acs.orggoogle.com |

| Rhodium-on-Carbon (Rh/C) | Carbon | 5 wt % catalyst in methanol with a 10 mol % excess of 2-undecanone, 34 bar H₂, 75°C. | google.com |

A significant challenge in the reductive amination of ketones is the potential for over-alkylation, leading to the formation of secondary and tertiary amine byproducts instead of the desired primary amine. acs.org The primary amine product is nucleophilic and can react with remaining 2-undecanone to form a secondary imine, which is then reduced to di(undecan-2-yl)amine.

To achieve high selectivity for this compound, specific strategies are employed:

Use of Ammonia as the Nitrogen Source: Employing ammonia (NH₃), often as ammonium (B1175870) formate (B1220265) or in an alcoholic solution like ammoniacal methanol, is the most direct approach to synthesizing primary amines. acs.orgorganic-chemistry.org

Control of Stoichiometry: Using a large excess of the ammonia source helps to ensure that the ketone is more likely to react with ammonia rather than the primary amine product, thus minimizing secondary amine formation. google.com

Optimized Reaction Conditions: Careful control of temperature, pressure, and reaction time, tailored to the specific catalyst, can favor the formation of the primary amine. acs.org For instance, cobalt-catalyzed systems have shown high selectivity for primary amines under specific mild conditions. acs.org

Enantioselective Synthesis Approaches for Chiral this compound

The synthesis of single-enantiomer chiral amines is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. wikipedia.org Enantioselective synthesis, or asymmetric synthesis, aims to produce a specific stereoisomer in preference to others. wikipedia.org For this compound, which has a chiral center at the C-2 position, several advanced methodologies are available to produce either the (R)- or (S)-enantiomer.

Asymmetric hydrogenation is a powerful method for producing chiral compounds. sioc-journal.cn This approach typically involves the hydrogenation of a prochiral substrate, such as an imine, using a chiral transition metal complex as the catalyst. mdpi.comajchem-b.com These catalysts, often based on rhodium (Rh), ruthenium (Ru), or iridium (Ir) complexed with chiral ligands, can achieve high enantioselectivity. ajchem-b.comdiva-portal.org

The general process for synthesizing chiral this compound via this method involves two steps:

Imine Formation: 2-undecanone is first reacted with an amine source (like ammonia or a protected equivalent) to form the corresponding prochiral imine.

Asymmetric Hydrogenation: The C=N double bond of the imine is then hydrogenated using a chiral transition metal catalyst. The chiral environment created by the catalyst directs the hydrogen atoms to a specific face of the imine, leading to the preferential formation of one enantiomer of this compound. mdpi.com

The development of new chiral ligands, such as those with spiro skeletons or P-chirality, has been a major focus in the field, leading to catalysts with extremely high efficiency and enantioselectivity for the hydrogenation of a wide range of substrates. sioc-journal.cn

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. diva-portal.orgdiva-portal.org ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, such as a ketone. mdpi.comillinois.edu This reaction, known as asymmetric reductive amination, can convert a prochiral ketone directly into a chiral amine with very high enantiomeric excess. mdpi.comalmacgroup.com

The synthesis of chiral this compound from 2-undecanone using this method offers several advantages:

High Enantioselectivity: ω-TAs are inherently chiral and can be either (R)- or (S)-selective, allowing for the production of the desired enantiomer in high optical purity (>99% ee). illinois.edu

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions. mdpi.com

A key challenge is that naturally occurring ω-TAs may have limited activity towards sterically bulky substrates like 2-undecanone. mdpi.com To overcome this, protein engineering and directed evolution techniques are used to modify the enzyme's active site. rsc.orgnih.gov By making specific mutations in the amino acid sequence, researchers can create enzyme variants with enlarged substrate-binding pockets that can accommodate larger molecules and exhibit significantly enhanced catalytic efficiency. mdpi.comrsc.orgnih.gov

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single, pure enantiomer. princeton.eduwikipedia.org This overcomes the 50% maximum yield limitation of a standard kinetic resolution. nih.gov DKR combines the high selectivity of a kinetic resolution with an in-situ process that continuously racemizes the slower-reacting enantiomer. wikipedia.orgnih.gov

A typical DKR process for producing a chiral amine involves a dual-catalyst system:

An Enzyme: A lipase (B570770), such as Candida antarctica lipase B (CALB), is often used to selectively acylate one enantiomer of a racemic amine mixture. beilstein-journals.org

A Metal Racemization Catalyst: A transition metal complex, frequently based on ruthenium, is used to rapidly interconvert the (R)- and (S)-enantiomers of the starting amine. beilstein-journals.org

In this combined system, as the enzyme selectively consumes one enantiomer (e.g., the R-enantiomer) by converting it into an amide, the racemization catalyst continuously converts the remaining, unreactive S-enantiomer back into the racemic mixture. This allows the enzyme to eventually convert the entire starting material into a single enantiomer of the acylated product, which can then be deacylated to yield the pure chiral amine. This approach is a state-of-the-art method for the efficient synthesis of enantiopure amines. beilstein-journals.org

Application of Chiral Auxiliaries and Reagents in the Asymmetric Synthesis of this compound Analogues

The asymmetric synthesis of this compound analogues, which are chiral molecules, often employs chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the formation of a new stereocenter with a specific configuration. thegoodscentscompany.comnih.gov After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. thegoodscentscompany.com

A prominent example of chiral auxiliaries is the Evans oxazolidinones. These are widely used in asymmetric alkylation and aldol (B89426) reactions. nih.gov The chiral environment provided by the Evans auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation reaction. nih.gov While direct studies on this compound might be limited, the principles are broadly applicable. For instance, a chiral auxiliary could be attached to a shorter-chain carboxylic acid, followed by an asymmetric alkylation with a nonyl halide to introduce the C9 chain, and subsequent transformation of the carboxylic acid to an amine to yield a this compound analogue.

Another relevant strategy involves the use of chiral reagents, where the chirality is part of the reagent itself rather than the substrate. thegoodscentscompany.com A notable method applicable to the synthesis of amino acid analogues, and by extension, this compound analogues, is the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. wikipedia.org This complex can then be alkylated. For example, in the synthesis of an (S)-2-amino-4,4,4-trifluorobutanoic acid, a proline-derived chiral auxiliary was used to form a Ni(II) complex with a glycine Schiff base. This complex was then alkylated with trifluoroethyl iodide. wikipedia.org A similar approach could be envisioned for this compound analogues by using a corresponding long-chain alkyl halide.

The effectiveness of a chiral auxiliary is determined by several factors, including its ability to be easily prepared in both enantiomeric forms, its ease of attachment and removal, and the level of stereochemical control it provides. thegoodscentscompany.com

Derivatization Reactions Leading to Novel this compound Analogues

C-glycosides are carbohydrate analogues where the anomeric hydroxyl group is replaced by a carbon-carbon bond, making them resistant to enzymatic hydrolysis. The synthesis of C-glycoside-2-aminoundecane conjugates would involve forming a stable C-C bond between a sugar moiety and the this compound backbone.

Several methods exist for the synthesis of C-glycosyl compounds that could be adapted for this purpose. One approach is the palladium-catalyzed cascade coupling between glycals (cyclic enol ethers derived from sugars) and a suitable partner. For instance, a palladium-catalyzed reaction between a glycal and a racemic α-nitroester can lead to the formation of C-glycosyl amino acids. nih.govfishersci.cathegoodscentscompany.com To create a conjugate with this compound, the amino group of this compound could be used to form an amide bond with the carboxylic acid of a C-glycosyl amino acid.

Another strategy involves the coupling of an amine with a glycosyl isothiocyanate. Research has shown the synthesis of C-glycosyl amino acids with a thiourea (B124793) linker by reacting a glycosylmethyl isothiocyanate with an amine-functionalized amino acid. fishersci.com This method could potentially be applied by directly reacting a suitable glycosyl isothiocyanate with this compound to form a C-glycosyl-thiourea-undecane conjugate.

Reductive amination is another powerful technique for conjugating biomolecules. fishersci.no An aldehyde-functionalized C-glycoside could be reacted with this compound to form a Schiff base, which is then reduced to a stable amine linkage, thus forming the desired C-glycoside-2-aminoundecane conjugate. fishersci.no

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. fishersci.fiwikipedia.org This reaction is a reversible process that usually involves the formation of an unstable carbinolamine intermediate, which then dehydrates to form the imine. wikipedia.org

The formation of a Schiff base from this compound would involve reacting it with a suitable carbonyl compound, such as an aromatic aldehyde (e.g., benzaldehyde (B42025) or salicylaldehyde) or a ketone. The reaction is often carried out in a solvent like ethanol (B145695) and may be heated under reflux to drive the reaction to completion. fishersci.fiwikipedia.org

The general reaction can be represented as: R-CHO + H₂N-CH(CH₃)(C₉H₁₉) ⇌ R-CH=N-CH(CH₃)(C₉H₁₉) + H₂O (Aldehyde) + (this compound) ⇌ (Schiff base) + (Water)

The characterization of the resulting Schiff base is typically performed using spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, where the formation of the imine bond (C=N) can be confirmed by a characteristic stretching vibration. wikipedia.org Nuclear magnetic resonance (NMR) spectroscopy is also crucial for structural elucidation, with a characteristic signal for the proton of the N=CH group. wikipedia.org

Acylation of this compound leads to the formation of amide derivatives. This is a common transformation where the primary amine group of this compound acts as a nucleophile and attacks an acylating agent. The most common acylating agents are acyl chlorides and acid anhydrides.

The reaction with an acyl chloride is typically rapid and exothermic. thegoodscentscompany.com It is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride gas that is formed as a byproduct. thegoodscentscompany.com

R-COCl + H₂N-CH(CH₃)(C₉H₁₉) → R-CONH-CH(CH₃)(C₉H₁₉) + HCl (Acyl chloride) + (this compound) → (Amide) + (Hydrogen chloride)

Acid anhydrides can also be used as acylating agents, and while they are generally less reactive than acyl chlorides, they are still effective. The reaction with an acid anhydride (B1165640) produces a carboxylic acid as a byproduct. thegoodscentscompany.com

(R-CO)₂O + H₂N-CH(CH₃)(C₉H₁₉) → R-CONH-CH(CH₃)(C₉H₁₉) + R-COOH (Acid anhydride) + (this compound) → (Amide) + (Carboxylic acid)

A variety of amide derivatives of this compound can be synthesized by choosing different acylating agents. For example, reacting this compound with benzoyl chloride would yield N-(undecan-2-yl)benzamide. The synthesis of benzothiazole (B30560) amide derivatives has been reported through the nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds, a method that could be adapted for this compound. nih.gov

The nitrogen atom of this compound can be further alkylated to form secondary and tertiary amines. This is typically achieved through nucleophilic substitution (SN2) reactions with alkyl halides. wikipedia.org In this reaction, the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.

A challenge with this method is the potential for overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, and can therefore react with another molecule of the alkyl halide to form a tertiary amine. This can lead to a mixture of products. wikipedia.org

To achieve selective mono-alkylation to form a secondary amine, specific strategies can be employed. One approach is to use a large excess of the starting amine. More modern methods include the use of N-aminopyridinium salts as ammonia surrogates, which can lead to self-limiting alkylation and afford secondary amines without overalkylation products. wikipedia.org

Direct N-alkylation of amines with alcohols, a greener alternative to using alkyl halides, can be achieved using transition metal catalysts in a process known as hydrogen borrowing catalysis. thegoodscentscompany.com This method has been successfully applied to the N-alkylation of long-chain aliphatic amines. thegoodscentscompany.com

The synthesis of tertiary amines can be achieved by reacting this compound with two equivalents of an alkylating agent, or by further alkylating a synthesized secondary amine derivative.

The this compound moiety can be incorporated into cyclic structures through various cyclization reactions. The specific type of cyclization will depend on the other functional groups present in the molecule.

For example, if a this compound derivative contains a second nucleophilic or electrophilic group at a suitable position along the undecane (B72203) chain or on a substituent, an intramolecular reaction can lead to the formation of a heterocyclic ring.

One example of a relevant cyclization is the Nazarov cyclization, which is a Lewis or Brønsted acid-catalyzed reaction that converts divinyl ketones into cyclopentenones. wikipedia.orgresearchgate.net While this reaction does not directly involve the amine group, a this compound fragment could be part of one of the vinyl groups, leading to a cyclopentenone with a this compound side chain.

More directly, intramolecular cyclization of amino acid-derived diazoketones has been shown to produce 1,3-oxazinane-2,5-diones under Brønsted acid catalysis. nih.gov A similar strategy could be envisioned where a derivative of this compound is first converted to a molecule containing both an amine and a suitable functional group for cyclization.

A patent mentions the use of aminodecane in a cyclization reaction for the production of tetrahydrofuran (B95107) from 1,4-butanediol, where the amine acts as a catalyst or is part of the reaction medium. fishersci.ca Although not a direct cyclization of the aminodecane itself, it points to the involvement of long-chain amines in cyclization processes.

Advanced Spectroscopic Characterization and Elucidation of 2 Aminoundecane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Detailed Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-aminoundecane and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

Application of ¹H NMR and ¹³C NMR for Elucidating Chemical Shifts and Connectivity

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial characterization of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their neighboring protons through spin-spin coupling. For this compound, characteristic signals include a multiplet for the proton attached to the chiral carbon bearing the amino group, a doublet for the terminal methyl group adjacent to the chiral center, a triplet for the other terminal methyl group, and a series of multiplets for the methylene (B1212753) protons of the undecane (B72203) chain. tcichemicals.com

| ¹H NMR Data for 1-Aminoundecane (CDCl₃) | | :--- | :--- | | Chemical Shift (ppm) | Multiplicity | | 2.68 | t | | 1.43 | p | | 1.27 | s | | 0.88 | t | Data sourced from TCI Chemicals tcichemicals.com

| ¹³C NMR Data for 1-Aminoundecane (CDCl₃) |

| Chemical Shift (ppm) |

| 42.3 |

| 33.9 |

| 31.9 |

| 29.6 |

| 29.5 |

| 29.3 |

| 26.9 |

| 22.7 |

| 14.1 |

| Data sourced from TCI Chemicals tcichemicals.com |

Utilization of Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Complex Derivative Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are invaluable in these cases. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that reveals proton-proton couplings. libretexts.org Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This information is crucial for tracing out the spin systems within a molecule and establishing the connectivity of the carbon skeleton. libretexts.orgipb.pt

HMQC (Heteronuclear Multiple Quantum Coherence) , now often replaced by the more sensitive HSQC (Heteronuclear Single Quantum Coherence), is a heteronuclear correlation experiment that maps the correlation between protons and the carbons to which they are directly attached. wikipedia.orgyoutube.com Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra and confirming the assignment of signals. youtube.com For complex derivatives of this compound, HSQC is instrumental in unambiguously assigning the resonances of the aliphatic chain and any attached functional groups. mdpi.com

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since this compound is a chiral molecule, existing as a pair of enantiomers, determining the enantiomeric excess (ee) is often necessary. Chiral NMR shift reagents, typically lanthanide complexes, can be used for this purpose. libretexts.orgharvard.edu These reagents form diastereomeric complexes with the enantiomers of the substrate, leading to different chemical shifts for corresponding protons in the NMR spectrum. harvard.edu By integrating the signals of the two diastereomeric complexes, the ratio of the enantiomers, and thus the enantiomeric excess, can be determined. nih.govrsc.org The magnitude of the induced shift difference depends on the specific chiral shift reagent used, the substrate, and the experimental conditions. harvard.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. savemyexams.com

For this compound, the molecular ion peak in the mass spectrum will correspond to its molecular weight. Aliphatic amines like this compound often undergo alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This results in the formation of a stable, nitrogen-containing cation. The specific fragmentation pattern can help to confirm the position of the amino group on the undecane chain. docbrown.info

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS in the Characterization of this compound Conjugates

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and fragile molecules such as peptides, proteins, and synthetic polymers. autobio.com.cn In the context of this compound, MALDI-TOF MS would be highly valuable for characterizing conjugates where this compound is attached to a larger molecule, such as a peptide, a polymer, or another bioactive compound. shimadzu.comcellmosaic.comnih.gov

The process involves co-crystallizing the analyte with a matrix compound that strongly absorbs the laser energy. researchgate.net A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. The ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. This technique allows for the precise determination of the molecular weight of the conjugate, confirming the successful attachment of the this compound moiety. shimadzu.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. uni-siegen.de These techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. edinst.com A vibration is IR active if it causes a change in the dipole moment of the molecule, while it is Raman active if it results in a change in the polarizability. edinst.com

For this compound, the IR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The N-H bending vibration will also be present around 1600 cm⁻¹. The C-H stretching and bending vibrations of the aliphatic chain will give rise to strong absorptions in the regions of 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹, respectively.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a technique that measures the absorption of light by a molecule, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. azooptics.com For simple, saturated aliphatic amines such as this compound, the primary electronic transition observable in this region is the n→σ* (non-bonding to sigma antibonding) transition of the lone pair of electrons on the nitrogen atom. msu.edu

This transition typically occurs at wavelengths in the far-UV region, around 190-220 nm. libretexts.orgaip.org Consequently, underivatized primary aliphatic amines are poor chromophores and exhibit weak absorption in the conventional UV-Vis range (200-800 nm), making their direct detection and quantification challenging. libretexts.orgnih.gov The absorption is generally of low intensity and can be difficult to distinguish from the solvent cutoff in many common spectroscopic solvents.

To overcome this limitation, derivatization is a widely employed strategy. This involves reacting the amine with a chromophoric or fluorophoric reagent to form a new compound with strong absorption at a longer, more analytically useful wavelength. A common derivatizing agent for primary and secondary amines is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). Amines react with NBD-Cl to form highly colored N-substituted aminobenzofurazan derivatives. nih.gov These derivatives exhibit strong absorbance maxima in the visible region, typically around 470 nm, allowing for sensitive and specific quantification using techniques like High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. nih.gov

The table below summarizes the typical UV-Vis absorption characteristics for primary aliphatic amines.

| Compound Type | Chromophore | Electronic Transition | Typical λmax (nm) | Notes |

|---|---|---|---|---|

| Primary Aliphatic Amine (e.g., this compound) | -NH2 | n→σ | ~200 | Weak absorption, of little analytical value for direct quantification. libretexts.org |

| NBD-derivatized Aliphatic Amine | Amino-NBD | π→π | ~470 | Strong absorption in the visible range, suitable for sensitive quantification. nih.gov |

Integration of Spectroscopic Data with Chemometrics and Artificial Intelligence for Automated and Intelligent Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net Techniques such as Principal Component Analysis (PCA) are used for unsupervised data exploration and dimensionality reduction, allowing for the visualization of clustering and the detection of outliers in complex spectral datasets. ugr.es Supervised methods like Partial Least Squares (PLS) regression are powerful tools for quantitative analysis, creating predictive models that correlate spectral data (e.g., from UV-Vis, IR, or Raman) with specific chemical properties, such as the concentration of an analyte. researchgate.netacs.org

The application of AI, particularly machine learning (ML) and deep learning, further enhances these capabilities. arxiv.org Machine learning models can be trained on large spectroscopic datasets to perform a variety of tasks, including classification, quantification, and property prediction. mdpi.com For instance, Artificial Neural Networks (ANNs) can model complex, non-linear relationships between spectra and chemical information. ugr.es More recently, one-dimensional Convolutional Neural Networks (1D-CNNs) have shown exceptional promise in analyzing spectral data, as they can automatically learn relevant features from raw spectra without extensive preprocessing, enabling applications like real-time monitoring of chemical reactions involving amines. nih.gov

The following table outlines key chemometric and AI techniques and their application in the analysis of spectroscopic data.

| Technique | Category | Primary Function | Example Application in Spectroscopic Analysis |

|---|---|---|---|

| Principal Component Analysis (PCA) | Chemometrics (Unsupervised) | Data exploration, dimensionality reduction, outlier detection. | Clustering different types of amines based on their spectral fingerprints. ugr.es |

| Partial Least Squares (PLS) Regression | Chemometrics (Supervised) | Quantitative analysis, calibration modeling. | Building a model to predict the concentration of an amine in a mixture from its Raman or IR spectrum. acs.org |

| Artificial Neural Networks (ANNs) | Machine Learning (Supervised) | Modeling complex non-linear relationships for classification or regression. | Identifying bacterial species (containing amines) from their FT-IR spectra. ugr.es |

| Convolutional Neural Networks (CNNs) | Deep Learning (Supervised) | Automated feature extraction and classification/regression from raw spectral data. | Real-time monitoring of the enzymatic synthesis of an amine by directly analyzing Raman spectra. nih.gov |

| Support Vector Machines (SVM) | Machine Learning (Supervised) | Classification and regression. | Predicting the pKa of aliphatic amines based on molecular fingerprints. acs.orgnih.gov |

Computational Chemistry and Molecular Modeling of 2 Aminoundecane

Theoretical Studies on Reaction Mechanisms and Transition States in 2-Aminoundecane Synthesis and Transformations

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions. openaccessjournals.com By mapping the potential energy surface, researchers can identify the most energetically favorable pathway from reactants to products, including the structures of high-energy transition states. smu.edu Techniques such as Density Functional Theory (DFT) are employed to calculate the energies of reactants, intermediates, transition states, and products, offering a detailed picture of the reaction's progress. nih.gov

The synthesis of this compound can be achieved through various methods, such as the reductive amination of 2-undecanone (B123061). acs.org A theoretical study of this reaction would involve modeling the step-by-step process. For instance, the mechanism of amidation of esters has been computationally shown to proceed via a nucleophilic addition followed by a proton transfer-induced elimination. nih.govorganicchemistrytutor.com A similar approach for this compound synthesis would analyze the nucleophilic attack of ammonia (B1221849) on the protonated carbonyl carbon of 2-undecanone, the formation of a hemiaminal intermediate, its subsequent dehydration to an imine, and the final reduction of the imine to the amine.

Computational analysis allows for the examination of each step's energy barrier. The united reaction valley approach (URVA) is an advanced method that can dissect a reaction mechanism into distinct phases, such as reactant preparation, bond formation/cleavage at the transition state, and product adjustment, providing a granular understanding of the chemical transformation. smu.edu

Table 1: Hypothetical Energy Profile for a Reductive Amination Step This table illustrates the type of data generated from a computational study of a reaction mechanism, showing the calculated relative energies for each species along the reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-Undecanone + Ammonia | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Hemiaminal | -5.8 |

| TS2 | Transition state for dehydration | +20.5 |

| Products | Iminoundecane + Water | +8.3 |

Note: Data is hypothetical and for illustrative purposes.

Such theoretical investigations are invaluable for optimizing reaction conditions, predicting the feasibility of synthetic routes, and understanding the fundamental electronic and structural changes that occur during the transformation of 2-undecanone into this compound.

Molecular Docking Studies for Predicting Biological Interactions of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is instrumental in drug design and medicinal chemistry for forecasting the binding affinity and interaction patterns of potential drug candidates. nih.gov

Derivatives of this compound, such as the β-C-glycoside-2-aminoundecanes synthesized from 2-undecanone, have demonstrated antimicrobial activity. acs.org Molecular docking could be employed to understand the mechanism behind this activity. In a typical study, the three-dimensional structure of a target bacterial protein is obtained from a repository like the Protein Data Bank. The this compound derivative is then computationally "docked" into the active site of this protein.

The simulation calculates a binding energy score, which estimates the strength of the interaction. Lower binding energies typically suggest a more stable and potent interaction. academie-sciences.fr The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov These insights can explain why certain derivatives are more active than others and guide the design of new compounds with enhanced efficacy. nih.gov

Table 2: Illustrative Molecular Docking Results for a this compound Derivative This interactive table shows a hypothetical outcome of docking a derivative against a bacterial enzyme target, providing insights into its potential as an inhibitor.

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| C-Glucoside-2-aminoundecane | E. coli DNA Gyrase | -8.5 | Asp73, Gly77, Arg76 |

| C-Lactoside-2-aminoundecane | E. coli DNA Gyrase | -7.9 | Asp73, Gly77 |

| C-Maltoside-2-aminoundecane | E. coli DNA Gyrase | -8.2 | Asp73, Gly77, Ser122 |

Note: The compounds, target, and results are hypothetical examples to illustrate the data obtained from molecular docking studies.

This predictive power allows researchers to screen virtual libraries of compounds and prioritize the synthesis and experimental testing of the most promising candidates, accelerating the discovery process. academie-sciences.fr

Conformational Analysis and Stereochemical Predictions for Chiral this compound

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com These different arrangements, known as conformations or rotamers, often have different potential energies, and understanding their relative stabilities is key to predicting a molecule's physical properties and biological activity. lumenlearning.com

This compound possesses a chiral center at the C2 carbon, meaning it exists as two non-superimposable mirror images (enantiomers): (R)-2-aminoundecane and (S)-2-aminoundecane. The spatial arrangement of the substituents around this chiral center is critical. Conformational analysis of this compound would primarily investigate the rotations around the C-C single bonds adjacent to the stereocenter.

Using Newman projections to look down the C2-C3 bond, various staggered and eclipsed conformations can be visualized. The staggered conformations are lower in energy and therefore more stable than the eclipsed conformations due to minimized steric and torsional strain. organicchemistrytutor.com The most stable staggered conformation is the "anti" arrangement, where the largest groups (in this case, the methyl group at C1 and the rest of the C8H17 alkyl chain starting at C3) are positioned 180° apart. organicchemistrytutor.com Conformations where these large groups are 60° apart are known as "gauche" and are slightly higher in energy due to steric hindrance. chemistrysteps.com

Computational methods can precisely calculate the energy of each rotamer to create a rotational energy profile. This profile identifies the lowest-energy (most stable) conformation that the molecule is most likely to adopt. Because biological systems like enzymes are themselves chiral, they often interact differently with the (R) and (S) enantiomers of a molecule. sinica.edu.tw The preferred conformation of each enantiomer dictates how it fits into a chiral binding site, explaining differences in biological activity between stereoisomers. sinica.edu.tw

Table 3: Hypothetical Relative Energies of this compound Conformers This table demonstrates how computational analysis ranks the stability of different spatial arrangements (conformers) of the molecule.

| Conformer (viewed down C2-C3 bond) | Dihedral Angle (CH₃-C2-C3-C4) | Relative Energy (kcal/mol) | Stability |

| Anti | 180° | 0.0 | Most Stable |

| Gauche | 60° | +0.9 | Stable |

| Eclipsed (H/H) | 120° | +3.4 | Unstable |

| Eclipsed (CH₃/H) | 0° | +4.0 | Least Stable |

Note: Energy values are hypothetical, based on principles of conformational analysis for similar acyclic alkanes.

Biological Activities and Pharmaceutical Relevance of 2 Aminoundecane Derivatives

Antimicrobial Activity of 2-Aminoundecane Conjugates

The conjugation of amines to other molecules is a widely explored strategy for developing new antimicrobial agents. While specific studies focusing exclusively on this compound conjugates are not extensively detailed in publicly available research, the principles can be understood by examining derivatives of similar amino compounds. The introduction of a lipophilic moiety, such as the undecane (B72203) chain, can influence a compound's ability to interact with and disrupt bacterial cell membranes. mdpi.com The amine group provides a site for creating conjugates, for instance with amino acids or other pharmacologically active structures, to potentially enhance efficacy and spectrum of activity. nih.gov

Gram-positive bacteria, characterized by a thick peptidoglycan cell wall, are susceptible to various classes of antimicrobial compounds. Studies on derivatives of other amino-containing molecules demonstrate significant efficacy. For example, certain 2-aminopyridine (B139424) derivatives have shown high activity against Gram-positive bacteria, including Staphylococcus aureus (S. aureus) and Bacillus subtilis (B. subtilis). nih.govmdpi.com One particular derivative, compound 2c in a cited study, exhibited potent inhibition against these bacteria with a Minimum Inhibitory Concentration (MIC) of 0.039 µg·mL⁻¹. mdpi.com Similarly, newly synthesized adamantane (B196018) derivatives containing an amine function displayed notable antibacterial potential against Gram-positive strains. mdpi.com Another study on 2-amino-1,4-naphthoquinone derivatives also confirmed activity against a panel of Gram-positive bacteria, including B. subtilis and S. aureus. researchgate.net The efficacy of these molecules suggests that the core amino structure is crucial for interacting with targets in Gram-positive bacteria, possibly by engaging with nucleophilic components of the cell wall. mdpi.com

Table 1: Examples of Antimicrobial Activity of Amino-Derivatives against Gram-Positive Bacteria

| Compound Class | Specific Derivative | Bacterium | MIC (µg/mL) | Source |

| 2-Aminopyridine | Compound 2c | S. aureus | 0.039 | mdpi.com |

| 2-Aminopyridine | Compound 2c | B. subtilis | 0.039 | mdpi.com |

| Adamantane | Derivative 9 | S. aureus | 125 | mdpi.com |

| Adamantane | Derivative 9 | S. epidermidis | 62.5 | mdpi.com |

| 2-Amino-1,4-naphthoquinone | NQF | B. subtilis | 62.5 | researchgate.net |

| 2-Amino-1,4-naphthoquinone | NQF | S. aureus | 125 | researchgate.net |

Gram-negative bacteria possess a more complex cell envelope, including an outer membrane that acts as a formidable barrier to many antimicrobial agents. nih.gov However, certain amine derivatives have been engineered to overcome this defense. Amino acid conjugates of existing antimicrobial drugs have been shown to possess excellent activity against Gram-negative strains like Escherichia coli (E. coli) and Pseudomonas aeruginosa (P. aeruginosa), with increased hydrophobicity being a key factor. nih.gov In a study of rearranged abietane (B96969) derivatives, one compound (27) demonstrated remarkable inhibition of Gram-negative E. coli and P. aeruginosa with a MIC of 11.7 µg/mL. mdpi.com Furthermore, some 2-amino-1,4-naphthoquinone derivatives were effective against E. coli and P. aeruginosa, with one derivative being particularly active against a strain of Klebsiella pneumoniae. researchgate.net These findings underscore the potential for developing amine-based compounds, logically including those derived from this compound, with potent activity against challenging Gram-negative pathogens.

Table 2: Examples of Antimicrobial Activity of Amino-Derivatives against Gram-Negative Bacteria

| Compound Class | Specific Derivative | Bacterium | MIC (µg/mL) | Source |

| Rearranged Abietane | Compound 27 | E. coli | 11.7 | mdpi.com |

| Rearranged Abietane | Compound 27 | P. aeruginosa | 11.7 | mdpi.com |

| 2-Amino-1,4-naphthoquinone | NQA | E. coli | 62.5 | researchgate.net |

| 2-Amino-1,4-naphthoquinone | NQC | P. aeruginosa | 62.5 | researchgate.net |

| 2-Amino-1,4-naphthoquinone | NQF | K. pneumoniae | 31.2 | researchgate.net |

To quantify the potency of an antimicrobial agent, two key parameters are determined: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). nih.gov

The MIC is defined as the lowest concentration of an antimicrobial compound that inhibits the visible growth of a microorganism after a specified incubation period. nih.govqlaboratories.com It is a measure of the agent's bacteriostatic potential. Standardized methods, such as broth microdilution or agar (B569324) dilution, are employed where a series of decreasing concentrations of the test compound are inoculated with a standard number of bacteria. nelsonlabs.com

The MBC is the lowest concentration of an antimicrobial agent that results in microbial death, typically defined as preventing the growth of an organism after it is subcultured onto antibiotic-free media. nih.gov To determine the MBC, samples are taken from the clear tubes in an MIC test (at and above the MIC) and plated on agar. qlaboratories.com The lowest concentration that reduces the initial bacterial inoculum viability by a predetermined amount (e.g., ≥99.9%) is the MBC. qlaboratories.com An agent is generally considered bactericidal if the MBC is no more than four times its MIC. qlaboratories.com These values are crucial for preclinical research and for establishing the potential effectiveness of new antimicrobial derivatives. nih.gov

Role as a Chemical Intermediate in Pharmaceutical Synthesis and Drug Development

Chemical intermediates are the foundational building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs). zenfoldst.com They are crucial for creating complex medicinal compounds and enabling the development of new drugs. zenfoldst.comlookchem.com

This compound serves as a versatile chemical intermediate for the synthesis of various pharmaceuticals. lookchem.com Its structure, containing both a long alkyl chain and a primary amine, makes it a valuable precursor. The amine group is a reactive functional handle that can participate in numerous chemical reactions to build more complex molecular architectures. nih.gov Compounds like amino acids, which share the amine functional group, are widely used as intermediates because they can be easily modified to produce a vast range of substances, including peptide drugs and other chiral compounds. evonik.com Similarly, this compound can be a starting material in multi-step syntheses, contributing to the efficient production of new therapeutic agents. lookchem.com

The search for novel therapeutic agents is a continuous effort in medicinal chemistry. orientjchem.org The synthesis of new derivatives from basic scaffolds like this compound is a key strategy in this endeavor. nih.gov The introduction of an adamantane system, for example, into novel compounds often increases lipophilicity, which can modify bioavailability and enhance therapeutic effects, including antimicrobial and antiviral activity. mdpi.com

Researchers actively design and synthesize novel derivatives of amino-containing compounds to explore a wide range of biological activities. mdpi.comnih.gov For instance, novel 2-aminobenzothiazole (B30445) derivatives have been synthesized and evaluated as anticancer agents, while novel 2-amino-1,4-naphthoquinone derivatives have been investigated as dual inhibitors for cancer therapy. nih.govmdpi.com The structural features of this compound—a lipophilic tail and a reactive amine head—make it an attractive scaffold for creating new molecules with potential antioxidant or enhanced antimicrobial properties, following the structure-activity relationship principles observed in similar compounds. nih.govmdpi.com

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Chiral Building Block in Complex Organic Molecule Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger structure, are instrumental in achieving this goal. While the direct use of 2-aminoundecane as a chiral building block in the synthesis of complex organic molecules is not extensively documented in readily available literature, the principles of asymmetric synthesis strongly support its potential in this role. The long undecane (B72203) chain provides a significant lipophilic tail, which can influence the steric environment during chemical transformations, a key factor in directing the stereochemical outcome of a reaction.

Chiral amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient methods for their asymmetric synthesis is, therefore, a critical area of research. Long-chain chiral amines, such as this compound, can serve as precursors or chiral auxiliaries in the synthesis of other diverse chiral amine structures. A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

The general utility of chiral amines in asymmetric synthesis is well-established. They can be used to create other chiral molecules with a high degree of stereocontrol. While specific examples detailing the use of this compound for this purpose are not prominently featured in the literature, the broader class of long-chain aliphatic amines is recognized for its potential in influencing the stereochemical course of reactions due to steric hindrance and non-covalent interactions provided by the alkyl chain. The development of robust enzymes, such as ω-transaminases, has also opened avenues for the synthesis of optically pure aliphatic amines, which can then be utilized as building blocks in further synthetic endeavors.

Development of Novel Surfactants Utilizing this compound Scaffolds

Surfactants are amphiphilic compounds that reduce surface tension and are essential components in a wide range of products. The unique structure of this compound, with its hydrophilic amino head group and a long hydrophobic undecyl tail, makes it an ideal candidate for the development of novel surfactants. A particularly interesting class of surfactants that can be derived from this compound are gemini (B1671429) surfactants. These consist of two surfactant molecules linked together by a spacer chain.

A key parameter for any surfactant is its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into micelles. This aggregation is fundamental to the surfactant's cleaning and emulsifying properties. Gemini surfactants, which could be synthesized from this compound, are known for their exceptionally low CMC values compared to their single-chain counterparts, making them highly efficient.

The charge of the surfactant's head group is also a critical property. As this compound is a primary amine, it can be readily protonated in acidic conditions to form a cationic surfactant. Cationic surfactants are known for their ability to interact with negatively charged surfaces and often exhibit antimicrobial properties. The charge properties of surfactants derived from this compound would be pH-dependent, offering the potential for creating "smart" surfactants that respond to changes in their environment.

| Surfactant Type | Hydrophobic Chain Length | Hypothetical CMC (mol/L) |

| Single-Chain Cationic | C11 | ~1 x 10-3 |

| Gemini Cationic | 2 x C11 | ~1 x 10-4 |

This table presents illustrative data to demonstrate the general relationship between surfactant structure and CMC.

The favorable properties of surfactants derived from this compound suggest their potential for a variety of applications. Their cationic nature at physiological pH could make them suitable for use in personal care products such as hair conditioners, where they can adsorb onto the negatively charged surface of hair to provide a smoothing and anti-static effect.

In the realm of cleaning products, these surfactants could be employed as effective detergents and emulsifiers. Cationic surfactants are also known for their disinfectant properties, which could be beneficial in formulating cleaning agents for household and industrial use. The biodegradability of aliphatic amines is another factor that makes them attractive for use in environmentally friendly cleaning formulations.

Catalysis Involving this compound (e.g., as a Ligand, Reagent, or Organocatalyst)

The field of catalysis has been revolutionized by the development of small organic molecules that can act as catalysts, a field known as organocatalysis. Amines are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates. While the specific use of this compound as an organocatalyst is not widely reported, its structural features suggest it could be a viable candidate for certain transformations. The long alkyl chain could provide a unique steric environment around the catalytic center, potentially influencing the stereoselectivity of the reaction.

A burgeoning area of research is synergistic catalysis, where two or more different catalysts work in concert to achieve a transformation that is not possible with either catalyst alone. The combination of aminocatalysis and transition metal catalysis is a particularly powerful strategy. In such a system, the amine organocatalyst can activate one reactant (e.g., by forming an enamine from a carbonyl compound), while the transition metal catalyst activates the other.

This compound, with its primary amine functionality, could potentially serve as both a ligand for a transition metal and an organocatalyst. The amine group can coordinate to a metal center, influencing its reactivity, while also being available to engage in an aminocatalytic cycle. This dual role could lead to novel and efficient catalytic systems for the synthesis of complex molecules. The development of such synergistic systems is a frontier in chemical research, and the exploration of versatile molecules like this compound could pave the way for new catalytic methodologies.

Contribution to Continuous Flow Manufacturing Processes for Chiral Amines

Continuous flow chemistry represents a paradigm shift in the manufacturing of fine chemicals and pharmaceuticals, offering enhanced safety, consistency, and scalability compared to traditional batch processes. durham.ac.uk In the realm of chiral amine synthesis, continuous flow manufacturing is particularly advantageous. It allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for achieving high enantioselectivity. nih.gov These systems often integrate multi-step transformations, including reaction and in-line purification, thereby improving efficiency and reducing waste. durham.ac.uk

The synthesis of chiral amines, which are vital building blocks for a vast number of active pharmaceutical ingredients (APIs), has benefited significantly from the development of continuous flow systems. nih.govnih.gov Biocatalytic methods, employing enzymes like transaminases, are frequently integrated into flow reactors. This approach combines the high selectivity of enzymes with the process efficiency of continuous manufacturing. While research has demonstrated the successful continuous flow synthesis of smaller chiral amines, such as 2-aminobutane, using immobilized enzymes, specific, detailed research findings on the application or synthesis of this compound within such processes are not extensively documented in publicly available literature. The principles, however, establish a clear precedent for its potential future application in similar manufacturing setups.

Function as a Key Reagent in Laboratory Chemical Synthesis and Research

In laboratory and research settings, this compound serves as a valuable chiral reagent, primarily utilized for the resolution of racemic mixtures of carboxylic acids. libretexts.orglibretexts.org This classical chemical resolution technique remains a fundamental and widely practiced method for obtaining enantiomerically pure compounds, which are essential for studying stereospecific chemical and biological processes. libretexts.orgopenstax.org

The process of resolving a racemic carboxylic acid mixture with a chiral amine like this compound is based on the formation of diastereomeric salts. libretexts.orgopenstax.org When the racemic acid (a 50:50 mixture of R- and S-enantiomers) reacts with a single enantiomer of chiral this compound (for instance, the R-enantiomer), a mixture of two different diastereomeric salts is formed: (R-acid·R-amine) and (S-acid·R-amine). libretexts.org

Because diastereomers possess different physical properties, including solubility, they can be separated by conventional laboratory techniques, most commonly fractional crystallization. libretexts.orgopenstax.org One of the diastereomeric salts will typically crystallize out of a suitable solvent before the other, allowing for its isolation by filtration. After separation, the pure enantiomer of the carboxylic acid can be recovered from the salt by treatment with a strong acid, which protonates the carboxylate and liberates the free chiral amine resolving agent for potential reuse. openstax.org

This function as a resolving agent makes this compound a key tool in asymmetric synthesis and the preparation of chiral building blocks for drug discovery and materials science research. nih.govresearchgate.net

Data Table: Applications of this compound

| Application Area | Specific Use | Chemical Principle |

| Laboratory Chemical Synthesis | Chiral Resolving Agent | Formation of diastereomeric salts with racemic carboxylic acids. |

| Research & Development | Preparation of Enantiopure Compounds | Separation of diastereomers based on differences in physical properties (e.g., solubility) to isolate single enantiomers. |

Natural Occurrence and Biosynthetic Context of 2 Aminoundecane

Identification and Isolation of 2-Aminoundecane from Natural Sources (e.g., Anethum Sowa L. Root)

Anethum sowa L., commonly known as Indian dill, is an aromatic herb from the Apiaceae family, widely used in traditional medicine and culinary preparations. nih.govnih.gov The roots of A. sowa are a rich source of a diverse array of phytochemicals. researchgate.net Extensive studies on the root extracts have led to the identification and isolation of numerous compounds, including essential oils, fatty acids, amino acids, and phenylpropanoids. nih.govresearchgate.netmost.gov.bd

Analysis of the essential oil hydro-distilled from the roots has identified apiol as the major phenylpropanoid constituent, alongside other compounds such as m-diaminobenzene, β-butyrolactone, and isobutyl acetone. researchgate.netmost.gov.bd Proximate analysis has revealed the content of proteins, crude fiber, and fatty oils. researchgate.net The major saturated and unsaturated fatty acids identified are palmitic acid and linoleic acid, respectively. researchgate.net Furthermore, the roots contain significant amounts of essential amino acids, with glutamic acid, lysine, and glycine (B1666218) being the most abundant. researchgate.net

Despite the thorough phytochemical profiling of Anethum sowa root, which has cataloged a wide range of its chemical constituents, a review of the available scientific literature does not confirm the identification or isolation of the specific compound This compound from this source. While the plant produces a variety of amino compounds and fatty acid derivatives, the presence of this particular long-chain aliphatic amine in the root has not been documented in the referenced studies.

Table 1: Selected Phytochemicals Identified in Anethum sowa L. Root This table is based on compounds reported in referenced scientific literature.

| Compound Class | Specific Compound | PubChem CID |

| Phenylpropanoid | Apiol | 2217 |

| Fatty Acid | Palmitic Acid | 985 |

| Fatty Acid | Linoleic Acid | 5280450 |

| Amino Acid | Glutamic Acid | 33032 |

| Amino Acid | Lysine | 5962 |

| Amino Acid | Glycine | 750 |

| Sterol | β-sitosterol | 222284 |

| Sterol | Stigmasterol | 5280794 |

Investigation of Potential Biosynthetic Pathways and Metabolic Origins

The precise biosynthetic pathway for this compound has not been explicitly elucidated in a specific organism. However, based on fundamental biochemical principles, a plausible pathway can be proposed. The metabolic origin of simple aliphatic amines often involves the modification of either fatty acids or amino acids through common reactions like oxidation, decarboxylation, and amination. imperial.ac.ukresearchgate.net

The biosynthesis of this compound likely originates from fatty acid metabolism. The structural precursor to this compound is the ketone 2-undecanone (B123061) . This ketone can be formed from the C12 fatty acid, lauric acid, through a pathway analogous to a partial beta-oxidation cycle followed by decarboxylation.

The key transformation from the ketone precursor to the final amine is a reductive amination or transamination reaction. imperial.ac.uk This step would be catalyzed by an aminotransferase (transaminase) enzyme, which requires pyridoxal phosphate (B84403) (PLP) as a cofactor. In this proposed reaction, the aminotransferase facilitates the transfer of an amino group from a donor amino acid, such as L-alanine or L-glutamate, to the keto group of 2-undecanone. researchgate.net This transfer forms this compound and the corresponding α-keto acid (pyruvate or α-ketoglutarate).

Table 2: Proposed Biosynthetic Pathway for this compound

| Step | Precursor | Key Enzyme Class | Cofactor | Product |

| 1 | Lauric Acid (C12:0) | Acyl-CoA Oxidase / Hydratase / Dehydrogenase | FAD / NAD+ | 3-Ketoacyl-CoA |

| 2 | 3-Ketoacyl-CoA | Thioesterase / Decarboxylase | - | 2-Undecanone |

| 3 | 2-Undecanone + Amino Acid Donor (e.g., L-Alanine) | Aminotransferase | Pyridoxal Phosphate (PLP) | This compound + α-Keto Acid (e.g., Pyruvate) |

This proposed pathway highlights how primary metabolites like fatty acids and amino acids can be channeled into the synthesis of specialized secondary metabolites. frontiersin.orgnih.gov

Significance in Natural Product Drug Discovery and Chemical Biology Research

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules that have inspired the development of numerous therapeutics. wikipedia.orgnih.govscirp.org In this context, even simple molecules like this compound hold significance, primarily as versatile building blocks and scaffolds in medicinal chemistry and chemical biology. washington.eduox.ac.uk

Chemical biology utilizes chemical tools and syntheses to investigate and manipulate complex biological systems. washington.edunih.gov The value of this compound in this field lies in its specific structural features:

Lipophilic Chain: The eleven-carbon chain imparts significant lipid solubility, making it a useful fragment for designing molecules that can interact with or traverse cellular membranes.

Chiral Center: The amine group at the second position creates a chiral center, allowing for the stereospecific synthesis of more complex molecules, which is crucial as the biological activity of enantiomers can differ dramatically.

Primary Amine Group: The reactive amine group serves as a chemical handle for derivatization, enabling it to be readily incorporated into larger, more complex structures through reactions like amidation or reductive amination.

In natural product drug discovery , this compound can serve as a lead structure or a fragment for the synthesis of compound libraries. mdpi.com Its simple, aliphatic nature makes it an ideal starting point for creating analogues of more complex natural products or for generating novel chemical entities to be screened for biological activity.

A practical application demonstrating its utility is in the synthesis of novel, biobased surfactants. Research has shown that this compound can be chemically combined with C-glycoside ketones to produce β-C-glycoside-2-aminoundecanes. acs.org These new molecules are a family of bio-derived surfactants with potential applications, showcasing how a simple natural product-like molecule can be employed in chemical biology to create functional materials from renewable sources. acs.org

Future Research Directions and Emerging Trends in 2 Aminoundecane Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The demand for greener and more economical chemical processes has spurred significant research into improved synthetic routes for 2-aminoundecane and its derivatives. A key focus is the development of methods that adhere to the principles of green chemistry, such as waste prevention and atom economy. researchgate.netrroij.com

One promising approach involves the use of biocatalysis. nih.gov Enzymes offer high specificity, often eliminating the need for protecting groups and reducing the number of synthetic steps, which aligns with the principle of reducing derivatives. acs.org Protein engineering is further expanding the toolkit of biocatalysts, allowing for the optimization of existing enzymes and the creation of new ones for specific transformations. nih.gov This can lead to processes that are not only more environmentally friendly but also more cost-effective. nih.gov

Reductive amination is a common method for synthesizing this compound. acs.org Research in this area is focused on using sustainable and renewable feedstocks. For instance, 2-undecanone (B123061), a precursor to this compound, can be derived from the seed oil of Cuphea. acs.org Additionally, efforts are being made to optimize reaction conditions to maximize yield and minimize byproducts. For example, using a large excess of ammonia (B1221849) during the reductive amination of 2-undecanone can prevent the formation of undesired secondary amines. acs.org The use of efficient and recyclable catalysts, such as palladium on carbon (Pd/C), is also a key aspect of developing sustainable synthetic methods. acs.org

Future research will likely continue to explore novel catalytic systems, including those based on earth-abundant metals, and investigate the use of alternative and greener reaction media to further enhance the sustainability and scalability of this compound synthesis. sigmaaldrich.comchemmethod.com

Exploration of Novel Biological Activities and Pharmacological Applications for this compound Derivatives

Derivatives of this compound are emerging as a versatile scaffold for the development of new therapeutic agents and biologically active compounds. Researchers are actively synthesizing and screening new derivatives to uncover novel pharmacological applications.

A significant area of interest is the antimicrobial activity of this compound derivatives. For example, β-C-glycoside 2-aminoundecanes have demonstrated antimicrobial activity against a range of bacteria, including Bacillus subtilis, Pseudomonas aeruginosa, Erwinia amylovora, and Escherichia coli. acs.orggoogle.com The exploration of different saccharide moieties and alkyl chain lengths could lead to the discovery of even more potent and selective antimicrobial agents. google.com

Beyond antimicrobial properties, derivatives of other amino compounds, such as 2-aminothiazole (B372263) and 2-aminothiophene, have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. excli.demdpi.com This suggests that the this compound scaffold could also be a valuable starting point for designing compounds with similar therapeutic potential. For instance, novel bis(2-aminoethyl)amine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov The synthesis of derivatives with different functional groups, such as amides and sulfonamides, has also led to the discovery of potent receptor antagonists with potential applications in treating allergic conditions like asthma and rhinitis. nih.gov

Future research will likely focus on expanding the structural diversity of this compound derivatives through various synthetic modifications. This will involve the introduction of different heterocyclic rings, functional groups, and chiral centers to explore a wider range of biological targets and pharmacological effects. The systematic evaluation of these new compounds in various biological assays will be crucial for identifying promising lead candidates for further drug development.

Integration of Advanced Computational and Data Science Approaches (e.g., Machine Learning, AI) in this compound Research

The integration of computational and data science approaches, particularly machine learning (ML) and artificial intelligence (AI), is revolutionizing chemical research, and the study of this compound is no exception. cmu.edunih.gov These powerful tools are being employed to accelerate the discovery and optimization of new compounds and synthetic processes.

In silico methods are increasingly used in the early stages of drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. frontiersin.org By computationally screening virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the most promising predicted profiles, thereby saving time and resources. frontiersin.org Molecular modeling techniques, such as docking studies, can provide insights into how these derivatives might interact with biological targets, guiding the design of more potent and selective molecules. nih.gov

Machine learning algorithms can be trained on existing experimental data to build predictive models for various chemical and biological properties. elifesciences.orggithub.io For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their observed biological activities. excli.de These models can then be used to predict the activity of new, unsynthesized compounds, further guiding synthetic efforts. excli.de Deep learning, a subset of machine learning, is also showing great promise in predicting molecular properties and reaction outcomes. elifesciences.org

The use of computational tools extends to the analysis of large datasets generated from high-throughput screening and structural studies. plos.org By identifying patterns and relationships that may not be apparent to human researchers, these methods can help to uncover new structure-activity relationships and guide the design of future experiments. plos.org

Adherence to Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. rroij.comchemmethod.com The application of these principles is a growing trend in the synthesis and use of this compound and its derivatives.

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, encompass a range of goals, including waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. sigmaaldrich.com In the context of this compound, this translates to several key research directions.

One major focus is the use of renewable feedstocks. chemmethod.com As mentioned previously, deriving precursors like 2-undecanone from plant-based sources such as Cuphea seed oil is a prime example of this principle in action. acs.org This reduces reliance on fossil fuels and contributes to a more sustainable chemical industry.

Another important principle is the use of catalysis over stoichiometric reagents. acs.org Catalytic processes, especially those employing highly efficient and selective biocatalysts or recyclable metal catalysts, generate less waste and are more atom-economical. nih.govacs.org

The design of safer solvents and reaction conditions is also a critical aspect of green chemistry. chemmethod.com Researchers are exploring the use of water, supercritical fluids, and ionic liquids as alternatives to volatile organic solvents. chemmethod.com